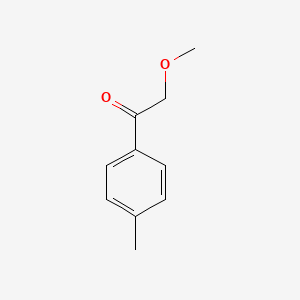

Ethanone, 2-methoxy-1-(4-methylphenyl)-

Description

Contextual Significance and Academic Relevance of Related Acetophenone (B1666503) Derivatives

Acetophenone derivatives are a cornerstone in various scientific fields, recognized for their versatility and wide-ranging applications. ontosight.ai These compounds are not merely laboratory curiosities; they are pivotal intermediates in the synthesis of numerous natural products and pharmaceutical drugs. researchgate.net Their presence extends across biology, agrochemicals, polymers, and materials science.

The academic and commercial interest in these derivatives is largely fueled by their diverse biological activities. Research has consistently demonstrated that modifying the basic acetophenone structure can lead to compounds with significant therapeutic potential. ontosight.ai Documented pharmacological activities include anti-inflammatory, antimicrobial, anticancer, antioxidant, and antimalarial properties. ontosight.aiontosight.aikib.ac.cnnih.gov This wide spectrum of bioactivity makes them attractive scaffolds for drug discovery and development. mdpi.com Researchers in medicinal chemistry extensively study these derivatives, using techniques like molecular modeling and biological screening to identify and optimize new therapeutic agents. ontosight.ai

Beyond medicine, acetophenone derivatives have found applications in the food and fragrance industries, valued for aromas like orange blossom. researchgate.net They are also incorporated into cosmetics, sometimes for their antiseptic qualities or as agents for UV protection. researchgate.net

Scope of Advanced Research on Substituted Ethanone (B97240) Compounds

Advanced chemical research into substituted ethanone compounds, including α-methoxy acetophenones, is a dynamic and evolving field. The primary focus lies in the development of novel synthetic routes and the exploration of their potential applications, particularly in medicinal chemistry and materials science.

The synthesis of these complex molecules often requires multi-step reactions, demanding precise control over reaction conditions. ontosight.ai Key methodologies include Friedel-Crafts acylation, Claisen-Schmidt condensation, and various cross-coupling reactions to build the desired molecular architecture. alfa-chemistry.comsciforum.netresearchgate.net Following synthesis, rigorous characterization is essential to confirm the structure and purity of the new compounds, employing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ontosight.aisciforum.net

A significant area of investigation is the use of substituted ethanones as building blocks for more complex heterocyclic compounds. researchgate.net Heterocycles are a major class of compounds in medicinal chemistry, and ethanone derivatives provide a versatile starting point for creating novel ring systems with potential biological activity. nih.gov Research has also focused on the functionalization of the ethanone side chain, as seen in the synthesis of chalcones from acetophenones, which have shown promising anticancer activities. sciforum.netnih.gov The study of related ketone structures, such as indanones, further highlights the broad interest in this class of compounds for their diverse biological activities, which include anti-inflammatory, antiviral, and anticancer properties. rjptonline.org This ongoing research continues to unlock the potential of substituted ethanones in creating novel molecules for a wide array of scientific and therapeutic applications.

Data on Related Acetophenone Derivatives

Mentioned Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOQBBGKGJZXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391674 | |

| Record name | Ethanone, 2-methoxy-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64591-47-5 | |

| Record name | Ethanone, 2-methoxy-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethanone, 2 Methoxy 1 4 Methylphenyl

Established Synthetic Routes and Mechanistic Considerations

Traditional syntheses for compounds like Ethanone (B97240), 2-methoxy-1-(4-methylphenyl)- typically involve a multi-step process leveraging well-understood reactions such as the Williamson ether synthesis and Friedel-Crafts acylation. The choice of pathway often depends on the availability and reactivity of precursor molecules.

Williamson Ether Synthesis Approaches in the Construction of Aryl Alkyl Ethers

The Williamson ether synthesis is a widely used and robust method for preparing both symmetrical and asymmetrical ethers. byjus.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom, displacing a leaving group, typically a halide. byjus.comwikipedia.org

For the synthesis of an aryl alkyl ether component, a phenoxide ion would react with a primary alkyl halide. rsc.org In the context of the target molecule, a plausible Williamson-type approach would occur after the formation of the ketone. This involves the reaction of an α-halo ketone, such as 2-bromo-1-(4-methylphenyl)ethanone, with a methoxide (B1231860) source like sodium methoxide.

Reaction Mechanism:

Deprotonation (if starting from alcohol): A strong base is used to deprotonate an alcohol to form the highly reactive alkoxide nucleophile. jk-sci.com For the synthesis of the target compound, sodium methoxide is a readily available nucleophile.

Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the electrophilic carbon adjacent to the carbonyl group of 2-halo-1-(4-methylphenyl)ethanone.

Displacement: The halide ion (e.g., Br⁻) is displaced in a concerted step, forming the C-O ether bond and yielding the final product, Ethanone, 2-methoxy-1-(4-methylphenyl)-. wikipedia.org

The SN2 pathway requires the alkyl halide to be primary or secondary to avoid competing elimination reactions, which can be a concern with sterically hindered substrates. byjus.comjk-sci.com

Acylation Strategies for Aryl Ketone Formation

The formation of the aryl ketone structure, 1-(4-methylphenyl)ethanone, is a critical step. Friedel-Crafts acylation is a primary method for attaching an acyl group to an aromatic ring. scribd.comlibretexts.org This electrophilic aromatic substitution (EAS) reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). scribd.comyoutube.com

To synthesize the backbone of the target molecule, toluene (B28343) (methylbenzene) can be acylated with methoxyacetyl chloride.

Reaction Mechanism:

Formation of the Electrophile: The Lewis acid (AlCl₃) reacts with methoxyacetyl chloride to form a highly electrophilic acylium ion. scribd.com

Electrophilic Attack: The nucleophilic π-electron system of the toluene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Restoration of Aromaticity: A proton is eliminated from the carbocation, and the aromaticity of the ring is restored, yielding the final ketone product. scribd.com

The methyl group on the toluene ring is an activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance, the para-substituted product, 1-(4-methylphenyl)-2-methoxyethanone, is typically the major product. libretexts.org

| Parameter | Description |

| Reaction Type | Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) scribd.com |

| Substrate | Toluene (C₆H₅CH₃) |

| Acylating Agent | Methoxyacetyl chloride (CH₃OCH₂COCl) |

| Catalyst | Aluminum chloride (AlCl₃) youtube.com |

| Key Intermediate | Acylium ion ([CH₃OCH₂CO]⁺) |

| Product | Ethanone, 2-methoxy-1-(4-methylphenyl)- (primarily para isomer) libretexts.org |

Precursor Reactivity and Transformation Mechanisms

The synthesis of Ethanone, 2-methoxy-1-(4-methylphenyl)- relies on the specific reactivity of its precursors. Two primary retrosynthetic pathways can be considered:

Pathway A: Friedel-Crafts Acylation

Precursors: Toluene and methoxyacetyl chloride.

Mechanism: Toluene acts as a nucleophile in an electrophilic aromatic substitution reaction as described in section 2.1.2. The reactivity is enhanced by the electron-donating methyl group. Methoxyacetyl chloride is converted into a potent acylium ion electrophile by the Lewis acid catalyst.

Pathway B: Nucleophilic Substitution

Precursors: 1-(4-methylphenyl)ethanone and a methoxide source.

Mechanism: This route begins with the synthesis of 4-methylacetophenone, which can be achieved via Friedel-Crafts acylation of toluene with acetyl chloride. youtube.com The 4-methylacetophenone is then halogenated at the alpha-carbon (the carbon adjacent to the carbonyl group), for instance, using bromine (Br₂) to form 2-bromo-1-(4-methylphenyl)ethanone. This α-halo ketone is highly reactive towards nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group. The final step is a Williamson-type ether synthesis, where a strong nucleophile like sodium methoxide displaces the bromide ion to form the target molecule. A similar synthetic strategy has been documented for the synthesis of related aryl ketones. rsc.org

Green Chemistry Principles in the Synthesis of Ethanone, 2-methoxy-1-(4-methylphenyl)-

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. essentialchemicalindustry.orgacs.org Modern synthetic techniques like microwave-assisted and ultrasonic-assisted synthesis align well with these principles.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwave heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

Advantages in Synthesis:

Rate Acceleration: MAOS can dramatically reduce reaction times from hours to minutes compared to conventional refluxing. youtube.comacs.org This is due to the efficient and rapid energy transfer.

Higher Yields and Purity: The uniform heating often minimizes the formation of byproducts, leading to higher product yields and improved purity. youtube.com

Energy Efficiency: By targeting the reactants directly, microwave synthesis is more energy-efficient than heating a large oil bath or reaction mantle. yale.edu

Microwave irradiation has been successfully applied to both Friedel-Crafts acylation and Williamson ether synthesis, making it a viable green alternative for producing Ethanone, 2-methoxy-1-(4-methylphenyl)-. researchgate.net For instance, palladium-catalyzed synthesis of aryl ketones has been shown to be significantly faster under microwave promotion. acs.org

| Method | Typical Reaction Time | Key Advantage |

| Conventional Heating | Several hours acs.org | Well-established and widely accessible. |

| Microwave-Assisted | Few minutes youtube.com | Rapid heating, increased reaction rates, higher yields, energy efficiency. acs.org |

Ultrasonic-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic pathway. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. researchgate.netnih.gov

Advantages in Synthesis:

Enhanced Reaction Rates: Sonication can significantly accelerate reaction rates, allowing for shorter reaction times and milder conditions. researchgate.net

Improved Yields: By enhancing mixing and breaking up solid particles, ultrasound can lead to more complete reactions and higher product yields. yjcorp.co.kr

Ultrasound has been effectively used to improve ether synthesis reactions, providing better yields at lower temperatures than traditional methods. yjcorp.co.kr It represents a promising technique for a more environmentally benign synthesis of Ethanone, 2-methoxy-1-(4-methylphenyl)-. organic-chemistry.org

Solvent-Free and Mechanochemical Reaction Systems

The pursuit of greener and more efficient chemical syntheses has led to the exploration of solvent-free and mechanochemical reaction systems. These methods are particularly relevant in the context of Claisen-Schmidt condensations, a key reaction for the derivatization of ketones like Ethanone, 2-methoxy-1-(4-methylphenyl)-.

Solvent-free Claisen-Schmidt reactions often utilize solid catalysts and grinding techniques to facilitate the reaction between a ketone and an aldehyde. nih.gov This approach offers several advantages, including reduced waste, lower costs, and often shorter reaction times compared to traditional solvent-based methods. For the synthesis of chalcone (B49325) derivatives from Ethanone, 2-methoxy-1-(4-methylphenyl)-, a solid base like sodium hydroxide (B78521) (NaOH) can be employed. nih.govresearchgate.net The reaction proceeds by grinding the ketone, an appropriate aromatic aldehyde, and the solid base together in a mortar and pestle. researchgate.net This mechanical activation provides the energy necessary for the reaction to occur.

Table 1: Examples of Solvent-Free Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Ethanone, 2-methoxy-1-(4-methylphenyl)- | Benzaldehyde | Solid NaOH | Grinding, Room Temp. | Chalcone | High | nih.govresearchgate.net |

| Cycloalkanones | Aromatic Aldehydes | Solid NaOH (20 mol%) | Grinding, 5 min | α,α'-bis-(benzylidene)cycloalkanones | 96-98 | nih.gov |

| Acetophenone (B1666503) | Aromatic Aldehydes | KF-Al2O3 | Grinding, Room Temp. | α,β-unsaturated ketones | 94-98 | researchgate.net |

Mechanochemical synthesis, a subset of solid-state chemistry, relies on the input of mechanical energy (e.g., grinding, milling) to induce chemical reactions. This technique has been successfully applied to the Claisen-Schmidt condensation to produce chalcones. researchgate.net The base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde can be carried out in the absence of a solvent by grinding the reactants together, often leading to high yields of the desired chalcone. researchgate.net

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of organic reactions. For the synthesis of the parent compound, Ethanone, 2-methoxy-1-(4-methylphenyl)-, a common and effective method is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic substrate, in this case, toluene, with an acylating agent like 2-methoxyacetyl chloride in the presence of a Lewis acid catalyst.

Zeolite catalysts have emerged as a promising alternative to traditional Lewis acids like AlCl₃ in Friedel-Crafts acylation due to their reusability and shape-selective properties. scirp.org For instance, mordenite (B1173385) zeolite has been shown to be a highly selective catalyst for the acylation of anisole, a related aromatic ether. scirp.org This suggests that a similar approach could be employed for the synthesis of Ethanone, 2-methoxy-1-(4-methylphenyl)- from toluene, potentially leading to high yields and selectivity for the para-substituted product.

In the context of derivatization, particularly for Claisen-Schmidt condensations, various catalysts have been explored to improve reaction outcomes. While traditional methods often rely on stoichiometric amounts of strong bases like NaOH or KOH, catalytic amounts of these bases can also be effective, especially under solvent-free conditions. nih.gov Furthermore, heterogeneous catalysts, such as silica-supported heteropoly acids (HPAs), have been developed for solvent-free Claisen-Schmidt condensations, offering advantages like easy catalyst recovery and reuse. scispace.com

Table 2: Catalytic Approaches in Synthesis and Derivatization

| Reaction Type | Substrate(s) | Catalyst | Key Advantages | Reference |

| Friedel-Crafts Acylation | Toluene, 2-methoxyacetyl chloride | Mordenite Zeolite | High selectivity, catalyst reusability | scirp.org |

| Claisen-Schmidt Condensation | Acetophenone, Aromatic Aldehydes | Mg(HSO₄)₂ | Solvent-free conditions | researchgate.net |

| Claisen-Schmidt Condensation | Ketones, Aldehydes | Heteropoly Acids (HPAs) on SiO₂ | Reusable heterogeneous catalyst, solvent-free | scispace.com |

Derivatization Strategies and Analog Synthesis of Ethanone, 2-methoxy-1-(4-methylphenyl)-

The chemical structure of Ethanone, 2-methoxy-1-(4-methylphenyl)- offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially diverse properties. These strategies primarily target the ketone moiety and the aromatic phenyl ring.

Chemical Transformations of the Ketone Moiety (e.g., Reduction, Oxidation)

The carbonyl group of the ketone is a prime target for various chemical transformations.

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 2-methoxy-1-(4-methylphenyl)ethanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. numberanalytics.comyoutube.com

Oxidation: The Baeyer-Villiger oxidation offers a method to convert the ketone into an ester. wikipedia.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chem-station.com The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the reaction. In the case of Ethanone, 2-methoxy-1-(4-methylphenyl)-, the 4-methylphenyl group is expected to migrate preferentially over the methoxymethyl group, yielding 4-methylphenyl 2-methoxyacetate. It is important to note that under certain conditions, aromatic ring hydroxylation can compete with the Baeyer-Villiger oxidation, particularly with electron-rich aromatic ketones. researchgate.net

Nucleophilic and Electrophilic Aromatic Substitutions on the Phenyl Ring

The 4-methylphenyl ring of Ethanone, 2-methoxy-1-(4-methylphenyl)- is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution: The existing methyl and acetyl groups on the aromatic ring influence the regioselectivity of electrophilic substitution. The methyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The outcome of an electrophilic substitution reaction, such as nitration, will depend on the reaction conditions and the relative directing effects of these two groups. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely lead to the introduction of a nitro group at a position directed by the stronger activating group. rsc.orgmasterorganicchemistry.comresearchgate.net

Nucleophilic Aromatic Substitution: While less common for this specific substrate without strong electron-withdrawing groups, nucleophilic aromatic substitution could be envisioned on derivatives of Ethanone, 2-methoxy-1-(4-methylphenyl)- that contain a suitable leaving group (e.g., a halogen) and are activated by strongly electron-withdrawing substituents.

Formation of Chalcone and Heterocyclic Derivatives Utilizing Ethanone, 2-methoxy-1-(4-methylphenyl)- as a Building Block

Ethanone, 2-methoxy-1-(4-methylphenyl)- serves as a valuable building block for the synthesis of more complex molecules, most notably chalcones and various heterocyclic compounds.

Chalcone Synthesis: The Claisen-Schmidt condensation of Ethanone, 2-methoxy-1-(4-methylphenyl)- with a variety of aromatic aldehydes provides a direct route to a diverse range of chalcones (1,3-diaryl-2-propen-1-ones). wikipedia.org This base-catalyzed reaction is highly versatile and can be performed under various conditions, including in solution, under microwave irradiation, or using solvent-free methods as previously discussed. ijper.orgresearchgate.net The resulting chalcones, which are α,β-unsaturated ketones, are themselves important synthetic intermediates.

Heterocyclic Synthesis: The chalcones derived from Ethanone, 2-methoxy-1-(4-methylphenyl)- are excellent precursors for the synthesis of a wide array of heterocyclic compounds. For example, reaction of these chalcones with urea, thiourea, or guanidine (B92328) under basic conditions can lead to the formation of pyrimidine (B1678525) derivatives. ijper.orgresearchgate.netnih.govresearchgate.net These reactions proceed through a condensation-cyclization sequence.

Table 3: Synthesis of Heterocyclic Derivatives from Chalcones

| Chalcone Precursor | Reagent | Heterocyclic Product | Reference |

| Derived from Ethanone, 2-methoxy-1-(4-methylphenyl)- | Urea | Pyrimidine-2-one derivative | ijper.org |

| Derived from Ethanone, 2-methoxy-1-(4-methylphenyl)- | Thiourea | Pyrimidine-2-thione derivative | researchgate.net |

| Derived from Ethanone, 2-methoxy-1-(4-methylphenyl)- | Guanidine | 2-Aminopyrimidine derivative |

Synthesis of Structural Analogs with Modified Aromatic or Aliphatic Substituents

The synthesis of structural analogs of Ethanone, 2-methoxy-1-(4-methylphenyl)- can be achieved by modifying either the aromatic or the aliphatic substituents.

Modification of the aromatic ring can be accomplished by starting with different substituted toluenes in the initial Friedel-Crafts acylation. For example, using a different alkyl-substituted benzene (B151609) would result in an analog with a modified alkyl group on the phenyl ring. The influence of different 4-alkyl substituents on the reactivity of related phenolic compounds has been a subject of study. nih.gov

Alterations to the aliphatic side chain can be introduced by using a different acylating agent in the Friedel-Crafts reaction. For instance, employing an acyl chloride with a longer or branched alkoxy chain would lead to analogs with modified aliphatic substituents. The synthesis of related ketones with different substituents on the phenyl ring and the acyl chain has been reported. nih.gov

Mechanistic Investigations of Reactions Involving Ethanone, 2 Methoxy 1 4 Methylphenyl

Reaction Kinetics and Rate Determining Steps

| Compound | Catalyst | Enthalpy of Activation (ΔH≠) (kcal/mol) | Entropy of Activation (ΔS≠) (e.u.) |

| Acetophenone (B1666503) | Amino Acid | 19.06 | -2.126 |

| p-Bromoacetophenone | Amino Acid | 19.01 | -10.88 |

This table presents thermodynamic parameters for the enolisation of related acetophenone derivatives, illustrating the influence of substituents on reaction kinetics. Data sourced from researchgate.net.

Transition State Analysis and Energy Profiles

A reaction energy profile maps the potential energy of a system as it transforms from reactants to products. The peaks on this profile represent transition states—high-energy, transient configurations that must be surmounted for the reaction to proceed. github.io The energy required to reach the highest energy transition state from the reactants is the activation energy (Ea), which is the primary determinant of the reaction rate.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structures and energies of transition states. e3s-conferences.org These calculations can model the reaction pathway, identify intermediates, and predict which of several possible pathways is energetically favored. For reactions involving substituted acetophenones, DFT calculations have been used to analyze the transition states of complex multi-step processes like the aldol-Tishchenko reaction. researchgate.net In one such study, the energy difference between two competing transition states leading to different diastereomers was calculated to be 2.4 kcal/mol. researchgate.net This relatively small energy difference highlights the sensitivity of product distribution to subtle steric and electronic factors, which can be precisely modeled.

| Reaction | Method | Transition State | Relative Free Energy (ΔΔG‡) | Outcome |

| Acetophenone-derived aldol-Tishchenko | DFT Calculation | TS-3a-E | 0.0 kcal/mol | Major Diastereomer |

| Acetophenone-derived aldol-Tishchenko | DFT Calculation | TS-3b | 2.4 kcal/mol | Minor Diastereomer |

This table shows the calculated relative free energy difference between two transition states for a reaction involving an acetophenone derivative, demonstrating how computational analysis can explain product selectivity. Data sourced from researchgate.net.

Role of Specific Catalysts and Reaction Conditions in Directing Selectivity

Catalysts and reaction conditions are paramount in controlling the selectivity of a chemical reaction, directing it towards a desired product while minimizing side reactions. Selectivity can be categorized as chemoselectivity (which functional group reacts), regioselectivity (where on a molecule the reaction occurs), and stereoselectivity (the spatial orientation of the product).

In reactions involving ketones, catalysts can operate through various mechanisms. Acid catalysts, for instance, can promote reactions like halogenation by facilitating the formation of the enol tautomer. mdpi.com The choice of catalyst can dramatically alter the stereochemical outcome. In the formal [3+3] annulation of related enoyl-pyridine N-oxides, different organocatalysts were shown to produce opposite enantiomers of the final product, demonstrating that the catalyst's chiral environment directly controls the approach of the reactants. mdpi.com

Reaction conditions such as temperature, solvent, and pH also play a crucial role. Temperature affects the reaction rate according to the Arrhenius equation, and in reactions with competing pathways having different activation energies, temperature can be adjusted to favor one product over another. ijbbb.org The solvent can influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states. In the hydrogenolysis of glycerol, a process analogous to transformations that ketones can undergo, both the catalyst composition (e.g., Cu-based vs. Ni-based) and the reaction conditions (temperature, pressure) were found to be critical in directing selectivity towards different valuable diols. mdpi.com For Ethanone (B97240), 2-methoxy-1-(4-methylphenyl)-, the selection of a specific chiral catalyst could enable enantioselective additions to the carbonyl group, while adjusting the pH could control the equilibrium between the ketone and its enol or enolate, thereby directing subsequent reactions.

Photochemical Reaction Pathways and Excited State Chemistry

Photochemistry involves reactions initiated by the absorption of light. researchgate.net When a molecule like Ethanone, 2-methoxy-1-(4-methylphenyl)- absorbs a photon of appropriate energy, an electron is promoted from a lower-energy orbital to a higher-energy one, creating an electronically excited state. wikipedia.org For ketones, the initial excitation is often to a singlet state (S1), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T1). bris.ac.uk

The triplet state is often the key reactive intermediate in ketone photochemistry. Common photochemical pathways for aromatic ketones include:

Norrish Type I Cleavage: Homolytic cleavage of the bond alpha to the carbonyl group, forming two radical fragments.

Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon, leading to a 1,4-biradical. This intermediate can then cleave to form an alkene and an enol, or cyclize to form a cyclobutanol. researchgate.net

Ultrafast transient absorption spectroscopy on the parent compound, acetophenone, has shown that the ISC process is extremely rapid. Excitation to the S2 state is followed by internal conversion to S1 in less than 0.2 picoseconds, with subsequent ISC to the triplet state occurring with a time constant of 4.36 ± 0.14 ps. bris.ac.uk The efficiency of a photochemical process is described by its quantum yield (Φ), defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. wikipedia.org For poly(4′-ethoxyacrylophenone), a polymer with a structurally similar chromophore, the quantum yield for the Norrish Type II chain scission process was found to be relatively low (Φ = 6 × 10⁻²), indicating that other deactivation pathways are more dominant. researchgate.net

| Compound | Process | Wavelength (nm) | Time Constant (τ) / Quantum Yield (Φ) |

| Acetophenone | Intersystem Crossing (S1 → T1) | 320 | 5.95 ± 0.47 ps |

| Acetophenone | Intersystem Crossing (S2 → S1 → T1) | 280 | 4.36 ± 0.14 ps |

| Poly(4′-ethoxyacrylophenone) | Norrish Type II Scission | ≥300 | Φ = 0.06 |

This table summarizes key kinetic parameters for the excited-state dynamics of acetophenone and the quantum yield for a photochemical reaction of a related polymer, illustrating the timescales and efficiencies of these processes. Data sourced from bris.ac.ukresearchgate.net.

Electrochemical Behavior and Redox Mechanisms

The electrochemical behavior of a molecule describes its response to an applied voltage, revealing information about its ability to be oxidized or reduced. Aromatic ketones are electrochemically active and typically undergo reduction at the carbonyl group. The general mechanism involves a one-electron reduction to form a radical anion, which can then be further reduced in a second one-electron step to a dianion or dimerize.

Conversely, oxidation targets the electron-rich parts of the molecule. For Ethanone, 2-methoxy-1-(4-methylphenyl)-, the aromatic ring, particularly with its electron-donating methoxy (B1213986) and methyl substituents, is susceptible to oxidation. Voltammetric studies on a series of para-substituted acetophenones, including the closely related 4'-methylacetophenone, have been conducted. researchgate.net On a glassy carbon electrode in acetonitrile, these compounds show an oxidation peak between 2.5 and 3.0 V. researchgate.net This oxidation likely involves the removal of an electron from the π-system of the aromatic ring to form a radical cation. This highly reactive intermediate can then undergo subsequent reactions, such as dimerization or reaction with the solvent. The presence of the electron-donating methoxy group in Ethanone, 2-methoxy-1-(4-methylphenyl)- would be expected to lower its oxidation potential relative to 4'-methylacetophenone, making it easier to oxidize.

Advanced Spectroscopic and Crystallographic Characterization of Ethanone, 2 Methoxy 1 4 Methylphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis of Proton Environments and Coupling Patterns

A ¹H NMR spectrum would reveal the different types of protons in the "Ethanone, 2-methoxy-1-(4-methylphenyl)-" molecule. Analysis would focus on:

Chemical Shifts (δ): The position of each signal, indicating the electronic environment of the protons. Distinct signals would be expected for the aromatic protons on the 4-methylphenyl group, the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl and methoxy (B1213986) groups, and the protons of the methyl (-CH₃) and methoxy (-OCH₃) groups.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Multiplicity: The splitting of signals (e.g., singlet, doublet, triplet) due to the influence of neighboring protons, which helps to establish the connectivity of the atoms.

A hypothetical data table for these findings would look as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | -OCH₂- |

| Data not available | Data not available | Data not available | -OCH₃ |

| Data not available | Data not available | Data not available | -CH₃ |

¹³C NMR Analysis of Carbon Frameworks and Chemical Shifts

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For "Ethanone, 2-methoxy-1-(4-methylphenyl)-", this analysis would identify all unique carbon atoms, from the carbonyl carbon, which typically appears far downfield, to the carbons of the aromatic ring and the methyl and methoxy groups.

A prospective data table for ¹³C NMR data would be structured as:

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O (Carbonyl) |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | Aromatic C |

| Data not available | -OCH₂- |

| Data not available | -OCH₃ |

| Data not available | -CH₃ |

Advanced NMR Techniques (e.g., 2D-NMR) for Comprehensive Structural Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structural assignments. COSY would establish proton-proton correlations, while HSQC would link protons to their directly attached carbon atoms, providing unambiguous confirmation of the molecular structure. Without the initial 1D spectra, a discussion of 2D-NMR correlations is purely speculative.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "Ethanone, 2-methoxy-1-(4-methylphenyl)-" would be expected to show characteristic absorption bands for its key functional groups. The most prominent peaks would likely include a strong absorption for the carbonyl (C=O) group, stretches for the C-O bonds of the methoxy ether linkage, and various peaks corresponding to the aromatic ring and C-H bonds.

A summary of expected FT-IR data would be presented as:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Strong | C=O Stretch |

| Data not available | Medium-Strong | Aromatic C=C Stretch |

| Data not available | Medium-Strong | C-O-C Asymmetric Stretch |

| Data not available | Medium | sp³ C-H Stretch |

| Data not available | Medium | sp² C-H Stretch |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman analysis would be useful for confirming the vibrations of the aromatic ring and the carbon backbone.

The lack of empirical data prevents any further detailed discussion or the creation of the requested data tables. The scientific community relies on the publication and dissemination of such data to enable further research and characterization. Until the spectroscopic data for "Ethanone, 2-methoxy-1-(4-methylphenyl)-" becomes publicly available, a thorough and authoritative article on its advanced spectroscopic characterization cannot be fully realized.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula of the target compound. For instance, in a closely related derivative, 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, HRMS analysis confirmed its molecular formula, C₁₆H₁₆O₂S, by matching the experimentally observed mass of the protonated molecule [M+H]⁺ at m/z 272.0864 with the calculated mass of 272.0871. nih.gov

Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecular ion (M⁺·) of Ethanone (B97240), 2-methoxy-1-(4-methylphenyl)- is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The fragmentation pathways are predictable based on the molecular structure, particularly the weakest bonds and the stability of the resulting fragments. libretexts.orglibretexts.org

For ketones like Ethanone, 2-methoxy-1-(4-methylphenyl)-, a primary fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. nih.gov Two main α-cleavage patterns are anticipated:

Cleavage of the C-C bond between the carbonyl carbon and the methoxy-bearing carbon, leading to the formation of a stable acylium ion, the 4-methylbenzoyl cation (m/z 119). This is often a dominant peak in the mass spectrum of such compounds. nist.gov

Cleavage of the bond between the carbonyl carbon and the 4-methylphenyl ring, resulting in the loss of a neutral 4-methylbenzoyl radical and the formation of a [CH₂(OCH₃)]⁺ fragment (m/z 45).

Another common fragmentation involves the loss of the methoxy group as a radical (·OCH₃), leading to a fragment ion at [M-31]⁺. Further fragmentation of the 4-methylphenyl ring can also occur, such as the loss of a methyl radical to form a benzoyl cation fragment or rearrangement to a tropylium (B1234903) cation.

| Fragment Structure | m/z (mass-to-charge ratio) | Proposed Fragmentation Pathway |

|---|---|---|

| [C₁₀H₁₂O₂]⁺· | 164 | Molecular Ion (M⁺·) |

| [C₈H₇O]⁺ | 119 | α-cleavage, loss of ·CH₂(OCH₃) radical |

| [C₇H₇]⁺ | 91 | Loss of CO from the [C₈H₇O]⁺ fragment, formation of tropylium ion |

| [CH₂OCH₃]⁺ | 45 | α-cleavage, loss of 4-methylbenzoyl radical |

| [C₉H₉O]⁺ | 133 | Loss of methoxy radical (·OCH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. In Ethanone, 2-methoxy-1-(4-methylphenyl)-, the principal chromophores—the parts of the molecule responsible for light absorption—are the substituted benzene (B151609) ring and the carbonyl group (C=O).

The electronic spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to two main types of electronic transitions:

π → π transitions:* These are high-energy transitions associated with the π-electron system of the 4-methylphenyl ring and the carbonyl group. They typically result in strong absorption bands. The conjugation between the aromatic ring and the carbonyl group influences the energy of these transitions. For similar aromatic ketones, these transitions are often observed in the range of 240-280 nm. nist.govnih.gov

n → π transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an anti-bonding π* orbital. These transitions are symmetry-forbidden and result in a weak absorption band at a longer wavelength, typically above 300 nm. nih.gov

The presence of substituents on the benzene ring, such as the methyl (-CH₃) and the methoxy (-OCH₃) groups, can cause shifts in the absorption maxima (λ_max) and intensity. These auxochromes can modify the energy levels of the molecular orbitals, leading to either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. The para-methyl group, in particular, enhances the conjugation and typically results in a slight bathochromic shift.

| Transition | Associated Chromophore | Expected Wavelength (λ_max) Range | Relative Intensity |

|---|---|---|---|

| π → π | 4-methylphenyl ring conjugated with C=O | 240 - 280 nm | High |

| n → π | Carbonyl group (C=O) | > 300 nm | Low |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct an electron density map and subsequently a detailed model of the molecular structure, including atomic coordinates, bond lengths, and bond angles. ncl.ac.uk

While the crystal structure for Ethanone, 2-methoxy-1-(4-methylphenyl)- itself is not detailed in the provided sources, extensive crystallographic studies have been performed on closely related derivatives. These studies serve as excellent models for understanding the structural characteristics of this class of compounds. For example, the crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one has been determined, providing precise data on its molecular geometry and packing in the solid state. nih.gov Such analyses are crucial for understanding the conformational preferences and non-covalent interactions that govern the solid-state architecture.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆O₂S |

| Formula Weight | 272.35 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 17.8579 (9) |

| b (Å) | 8.1257 (4) |

| c (Å) | 9.8317 (5) |

| Volume (ų) | 1426.66 (12) |

| Z (Molecules per unit cell) | 4 |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

SC-XRD analysis provides highly accurate measurements of the geometric parameters within a molecule. Studies on derivatives of Ethanone, 2-methoxy-1-(4-methylphenyl)- show that the bond lengths and angles generally fall within standard, expected ranges for the corresponding bond types. nih.gov

Torsion angles are particularly informative as they describe the conformation of the molecule and the spatial relationship between different functional groups. In the structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, the dihedral angle between the planes of the phenyl and tolyl rings is 44.03 (16)°, indicating a significant twist between the two aromatic systems. nih.gov Another key conformational feature is the O—C—C—O torsion angle between the carbonyl and methoxy groups, which was found to be -18.2 (5)°, showing that these groups are nearly synplanar. nih.gov This kind of detailed conformational data is vital for understanding steric and electronic effects within the molecule.

| Atoms Defining Torsion Angle | Angle (°) | Description |

|---|---|---|

| O(carbonyl)—C—C—O(methoxy) | -18.2 (5) | Conformation of the methoxyacetyl group |

| Phenyl Ring vs. Tolyl Ring | 44.03 (16) | Dihedral angle between the two aromatic rings |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. In derivatives of Ethanone, 2-methoxy-1-(4-methylphenyl)-, C—H⋯O hydrogen bonds are a recurring and significant packing motif. nih.govnih.gov

For example, in the crystal structure of 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone, molecules are linked by C—H⋯O hydrogen bonds to form layers. nih.gov Similarly, in 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, C—H⋯O interactions involving methine and methyl C-H donors and the carbonyl oxygen as an acceptor create supramolecular chains along the c-axis. nih.gov Other interactions, such as π–π stacking between aromatic rings and C-H···π interactions, can also play a role in stabilizing the crystal lattice in related structures. nih.goviucr.orgiucr.org

| Donor—H⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| C7—H7B⋯O1 | 0.97 | 2.42 | 3.366 (3) | 164 |

| C10—H10A⋯O3 | 0.93 | 2.48 | 3.342 (4) | 154 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts; red spots on the d_norm surface indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds. nih.govnih.gov

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~40 - 65% | Represents the most significant contribution, arising from van der Waals forces. |

| C···H/H···C | ~20 - 30% | Indicates C-H···π interactions and general van der Waals contacts. |

| O···H/H···O | ~5 - 15% | Quantifies the contribution of C-H···O and other hydrogen bonds. |

| C···C | ~1 - 5% | Suggests the presence of π-π stacking interactions. |

Other Advanced Spectroscopic Techniques for Specialized Characterization

Beyond the foundational spectroscopic methods of NMR, IR, and mass spectrometry, a range of other advanced techniques can provide deeper insights into the specific molecular characteristics of Ethanone, 2-methoxy-1-(4-methylphenyl)- and its derivatives. These methods are instrumental in probing aspects such as electronic structure, vibrational modes in different states, behavior of transient species, and non-radiative decay pathways.

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to infrared spectroscopy by detecting vibrational modes that are Raman-active. For aromatic ketones like Ethanone, 2-methoxy-1-(4-methylphenyl)-, this technique is particularly effective for characterizing the phenyl ring and carbonyl group vibrations.

Key vibrational modes for related acetophenones observed in Raman spectra include:

Ring Breathing Vibration: An intense band typically observed between 990-1010 cm⁻¹ for mono- and di-substituted benzene rings. ias.ac.in For acetophenone (B1666503), this is a highly intense band observed around 1002 cm⁻¹. ias.ac.in

Ring Stretching Vibration: Due to the π-σ overlap between the aromatic ring and the carbonyl group, this band is also observed with high intensity, typically around 1600 cm⁻¹. ias.ac.in

Carbonyl Stretching Vibration: The C=O stretch appears as a band of medium intensity. For acetophenone, this is assigned to the band at 1690 cm⁻¹. ias.ac.in

C-H Stretching: A strong band for the aromatic C-H stretch is observed around 3065 cm⁻¹. ias.ac.in Methyl group C-H stretching vibrations can also be identified. ias.ac.in

Surface-Enhanced Raman Scattering (SERS) is a specialized Raman technique that can significantly amplify the signal of molecules adsorbed on a rough metal surface. ias.ac.in Studies on acetophenone have shown that the ring breathing and ring stretching vibrations are greatly enhanced in SERS spectra, providing insights into the molecule's orientation and interaction with the surface. ias.ac.in

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity in Raman | Notes |

| Ring Breathing | 1002 | Very Strong | Highly characteristic for substituted benzenes. ias.ac.in |

| Ring Stretching | 1600 | Strong | Intensity is enhanced by conjugation with the carbonyl group. ias.ac.in |

| Carbonyl (C=O) Stretching | 1690 | Medium | A key characteristic band for ketones. ias.ac.inoregonstate.edu |

| Aromatic C-H Stretching | 3065 | Strong | Represents the stretching of C-H bonds on the phenyl ring. ias.ac.in |

| CH₃ Symmetric Stretching | 2843 | Weak/Medium | Appears as a new band in the SERS spectrum of acetophenone. ias.ac.in |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. unibo.itnih.gov While Ethanone, 2-methoxy-1-(4-methylphenyl)- is not a radical in its ground state, EPR can be used to study its ketyl radical anion, which can be generated through methods like photolysis or chemical reduction. rsc.org

The analysis of the EPR spectrum of the corresponding radical anion can provide detailed information about its electronic structure. unibo.it The interaction of the unpaired electron with the magnetic moments of nearby nuclei (hyperfine coupling) splits the EPR signal into a multiplet pattern. jove.com This hyperfine splitting provides valuable data on the distribution of the unpaired electron's spin density across the molecule, revealing how it is delocalized over the aromatic ring and carbonyl group. jove.comresearchgate.net For instance, in a methyl radical, the electron spin couples with the three hydrogen nuclei, resulting in a quartet pattern. jove.com Similarly, for a semiquinone radical, the delocalized electron couples with the ring protons, producing a quintet. jove.com

Photoacoustic Spectroscopy (PAS)

Photoacoustic spectroscopy is a technique that measures the effect of absorbed light energy by detecting the sound waves generated as a result. wikipedia.org When a molecule absorbs light, it gets excited and can then relax through non-radiative pathways, releasing heat. This localized heating causes thermal expansion and generates a pressure wave, or sound, which is detected. wikipedia.org

For aromatic ketones, PAS can be used to study radiationless decay processes. acs.org By measuring the photoacoustic spectrum at different wavelengths, one can obtain an absorption spectrum of the sample, including for non-transparent materials. wikipedia.org This method is particularly useful for studying trace gas detection and can be applied to volatile organic compounds like ketones. researchgate.netdtic.mil Laser Photoacoustic Spectroscopy (LPAS) utilizes intense lasers to increase the sensitivity of the measurement, allowing for detection at parts-per-billion (ppb) levels. wikipedia.org Recent advancements have coupled PAS with technologies like quantum cascade lasers for the highly selective detection of volatile organic compounds. aip.org

Theoretical and Computational Chemistry Approaches to Ethanone, 2 Methoxy 1 4 Methylphenyl

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.net It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry optimization is a fundamental computational procedure that aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethanone (B97240), 2-methoxy-1-(4-methylphenyl)-, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are close to zero.

Conformational analysis is crucial for flexible molecules like Ethanone, 2-methoxy-1-(4-methylphenyl)-, which has several rotatable bonds, particularly around the methoxy (B1213986) and carbonyl groups. By performing a systematic scan of the potential energy surface, different stable conformers (isomers that can be interconverted by rotation about single bonds) can be identified. researchgate.net The relative energies of these conformers can then be calculated to determine their populations at a given temperature. The most stable conformer is the one with the lowest energy.

Below is a hypothetical table of selected optimized geometric parameters for the most stable conformer of Ethanone, 2-methoxy-1-(4-methylphenyl)-, as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set. researchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(carbonyl)-O(carbonyl) | 1.23 |

| Bond Length (Å) | C(aromatic)-C(carbonyl) | 1.49 |

| Bond Length (Å) | C(alpha)-C(carbonyl) | 1.52 |

| Bond Length (Å) | C(alpha)-O(methoxy) | 1.43 |

| Bond Angle (°) | O(carbonyl)-C(carbonyl)-C(aromatic) | 120.5 |

| Bond Angle (°) | O(carbonyl)-C(carbonyl)-C(alpha) | 121.0 |

| Dihedral Angle (°) | C(aromatic)-C(carbonyl)-C(alpha)-O(methoxy) | -85.0 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. materialsciencejournal.org The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron in a reaction with a nucleophile. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO). materialsciencejournal.org

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO). materialsciencejournal.org

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). researchgate.net

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

The following table presents hypothetical values for the FMO energies and reactivity descriptors of Ethanone, 2-methoxy-1-(4-methylphenyl)-, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Calculated Value |

|---|---|

| EHOMO (eV) | -6.50 |

| ELUMO (eV) | -1.20 |

| HOMO-LUMO Gap (eV) | 5.30 |

| Ionization Potential (I) (eV) | 6.50 |

| Electron Affinity (A) (eV) | 1.20 |

| Electronegativity (χ) (eV) | 3.85 |

| Chemical Hardness (η) (eV) | 2.65 |

| Global Softness (S) (eV-1) | 0.19 |

DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These values can then be converted to NMR chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS). nih.gov This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule.

IR Frequencies: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculations yield a set of harmonic vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Below are tables of hypothetical predicted ¹H and ¹³C NMR chemical shifts and selected IR frequencies for Ethanone, 2-methoxy-1-(4-methylphenyl)-.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to C=O) | 7.90 | 129.5 |

| Aromatic C-H (meta to C=O) | 7.30 | 128.8 |

| Aromatic C (ipso to C=O) | - | 136.0 |

| Aromatic C (para to C=O) | - | 144.0 |

| Methyl C-H (on aromatic ring) | 2.40 | 21.5 |

| Methylene (B1212753) C-H (alpha to C=O) | 4.60 | 75.0 |

| Methoxy C-H | 3.40 | 59.0 |

| Carbonyl C | - | 197.0 |

Predicted IR Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 2980-2850 |

| C=O stretch | 1685 |

| Aromatic C=C stretch | 1605, 1575 |

| C-O stretch (ether) | 1100 |

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule or between molecules. wikipedia.orgchemtools.org The NCI index is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org By plotting s versus ρ, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient region. chemtools.org These interactions can then be visualized in three-dimensional space as isosurfaces, which are colored to indicate the type and strength of the interaction. Typically, blue indicates strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red indicates repulsive interactions (steric clashes). scielo.org.mx

For Ethanone, 2-methoxy-1-(4-methylphenyl)-, NCI analysis could reveal intramolecular interactions, such as C-H···O contacts between the methoxy group and the aromatic ring or the carbonyl group, which contribute to the stability of certain conformers. The interaction energies associated with these non-covalent contacts can also be calculated to quantify their strength.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While DFT calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of a molecule in a more comprehensive manner than simple geometry optimization. nih.gov

For Ethanone, 2-methoxy-1-(4-methylphenyl)-, an MD simulation could be performed to:

Observe the flexibility of the molecule and the range of motion of its different parts.

Identify the most populated conformations and the transitions between them.

Study the effect of solvent on the conformational preferences of the molecule.

Calculate thermodynamic properties, such as free energies of different conformational states.

The results of an MD simulation can provide a more realistic picture of the molecule's behavior under specific conditions, such as in solution at a particular temperature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the structural or physicochemical properties of a set of molecules and a particular property of interest. nih.gov The basic principle of QSPR is that the structure of a molecule determines its properties.

A QSPR model for a series of related ketone compounds, including Ethanone, 2-methoxy-1-(4-methylphenyl)-, could be developed to predict various properties, such as:

Boiling point

Solubility

Reactivity in a specific chemical transformation

Biological activity

To build a QSPR model, a set of molecular descriptors is first calculated for each molecule in a training set. These descriptors can be based on the molecule's topology, geometry, or electronic structure. Then, a statistical method, such as multiple linear regression or machine learning, is used to find a correlation between the descriptors and the property of interest. Once a reliable model is developed, it can be used to predict the property for new, untested molecules.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The general class of acetophenones serves as a foundational element in the synthesis of a wide array of complex organic molecules, including heterocyclic compounds and natural product analogs. These ketones are valuable precursors due to the reactivity of their carbonyl group and α-protons, which allows for various transformations such as aldol (B89426) condensations and α-functionalization. This versatility enables the construction of more elaborate molecular frameworks.

While specific, detailed total syntheses of complex natural products originating directly from Ethanone (B97240), 2-methoxy-1-(4-methylphenyl)- are not extensively documented in publicly available literature, its structural motifs are present in intermediates for various synthetic targets. For instance, the synthesis of the tetrahydroisoquinoline alkaloid 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP) is achieved through a Pictet-Spengler cyclization, a powerful method for constructing complex alkaloid structures. chemicalbook.com This synthesis highlights the utility of methoxy- and methyl-substituted phenyl rings, similar to those in Ethanone, 2-methoxy-1-(4-methylphenyl)-, in forming biologically active complex molecules.

Furthermore, the general utility of acetophenone (B1666503) derivatives is seen in their application as starting materials for diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. This approach is crucial in the discovery of new bioactive compounds.

Utilization in the Development of Fine Chemicals and Specialty Materials

Ethanone, 2-methoxy-1-(4-methylphenyl)- and its derivatives hold potential in the creation of fine chemicals and specialty materials, including polymers and liquid crystals. The broader family of acetophenones finds use as intermediates in the resin industry and as components in fragrance formulations.

A notable application in materials science for a closely related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), which can be derived from ferulic acid, is its use as a precursor for thermoplastics and thermoset polymers. This demonstrates the potential for vinyl-substituted derivatives, which could theoretically be synthesized from Ethanone, 2-methoxy-1-(4-methylphenyl)-, to be used in the development of novel bio-based polymers. The presence of the methoxy (B1213986) group can influence the properties of the resulting polymers, such as their thermal characteristics and solubility.

The synthesis of liquid crystals containing methoxy-substituted Schiff bases further suggests a potential application for derivatives of Ethanone, 2-methoxy-1-(4-methylphenyl)-. The molecular geometry and polarity imparted by the methoxy and methyl groups can be advantageous in designing molecules with specific mesomorphic properties.

Precursor for the Synthesis of Novel Pharmaceutical Intermediates and Agrochemical Scaffolds

The acetophenone framework is a common feature in many biologically active compounds, making its derivatives, such as Ethanone, 2-methoxy-1-(4-methylphenyl)-, attractive precursors for pharmaceutical and agrochemical research. The methoxy and methyl substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products.

Derivatives of acetophenone are recognized as valuable scaffolds in drug discovery and development, serving as the foundation for a variety of therapeutic agents. For example, 4-Methoxy Acetophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs. researchgate.net It is also utilized in the formulation of pesticides and herbicides, highlighting the role of such compounds in the agrochemical industry. researchgate.net The synthesis of the anti-inflammatory tetrahydroisoquinoline alkaloid MHTP further underscores the potential of methoxy-substituted phenyl compounds in generating molecules with therapeutic properties. chemicalbook.com

While direct examples of marketed drugs or agrochemicals synthesized from Ethanone, 2-methoxy-1-(4-methylphenyl)- are not readily found, the established importance of the substituted acetophenone core suggests its potential as a starting material for the exploration of new bioactive molecules.

Contribution to Supramolecular Chemistry and Self-Assembly Processes

The specific arrangement of functional groups in Ethanone, 2-methoxy-1-(4-methylphenyl)- and its derivatives can direct their assembly into well-defined supramolecular structures. The interplay of non-covalent interactions, such as hydrogen bonding and π-π stacking, governs the formation of these higher-order architectures.

A key example is the crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, a derivative of the title compound. In the solid state, this molecule forms supramolecular chains along the c-axis, which are stabilized by C—H⋯O hydrogen bonds. This demonstrates the capacity of the methoxy and carbonyl groups to participate in directional intermolecular interactions, a fundamental aspect of crystal engineering. The ability to predict and control these interactions is crucial for the rational design of crystalline materials with desired properties.

The study of supramolecular structures is essential for understanding polymorphism and for the design of co-crystals, which can have a significant impact on the physicochemical properties of active pharmaceutical ingredients, such as solubility and bioavailability.

Structure Reactivity and Structure Selectivity Relationships in Chemical Transformations of Ethanone, 2 Methoxy 1 4 Methylphenyl

Influence of Substituent Effects on Reaction Pathways and Yields

The chemical behavior of Ethanone (B97240), 2-methoxy-1-(4-methylphenyl)-, also known as 2-methoxy-1-(p-tolyl)ethanone, is significantly influenced by the electronic properties of the substituents on its aromatic ring. The para-methyl group, in this case, plays a crucial role in dictating reaction pathways and influencing product yields, primarily through its electron-donating nature.

Theoretical and experimental studies on para-substituted acetophenones provide a framework for understanding these effects. The methyl group is characterized as an electron-donating group (EDG) through an inductive effect. This property has opposing consequences on the kinetics of reactions involving the carbonyl group, such as the Baeyer-Villiger (BV) oxidation. On one hand, the electron-donating nature of the methyl group increases the electron density at the carbonyl oxygen, which enhances its basicity and facilitates protonation, a key step in acid-catalyzed reactions. researchgate.net This stabilization of the transition state can lead to a slight decrease in the energy barrier for the initial step of a reaction. researchgate.net On the other hand, the same electron-donating effect decreases the electrophilicity of the carbonyl carbon, which can slow down the rate of nucleophilic attack.

The influence of the para-methyl substituent can be quantified and compared to other substituents. The table below, derived from theoretical studies on the Baeyer-Villiger oxidation of various p-substituted acetophenones, illustrates the relative Gibbs free energy of activation for the migration step.

| Para-Substituent (X) in p-XC₆H₄COCH₃ | Electronic Effect | Relative ΔG‡ (migration step) (kcal/mol) |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | 15.1 |

| -CN | Moderately Electron-Withdrawing | 14.5 |

| -H | Neutral | 12.8 |

| -CH₃ | Electron-Donating | 11.9 |

| -OCH₃ | Strongly Electron-Donating | 10.5 |

This table presents calculated relative activation energies for the migration step in the Baeyer-Villiger reaction, demonstrating the rate-enhancing effect of electron-donating groups like methyl. Data is conceptually derived from findings in referenced studies. researchgate.net

Stereochemical Control and Diastereoselectivity in Synthetic Routes

Achieving stereochemical control in reactions involving Ethanone, 2-methoxy-1-(4-methylphenyl)- is critical for the synthesis of enantiomerically pure products, particularly chiral alcohols derived from the reduction of its ketone functionality. The prochiral nature of the carbonyl carbon allows for the formation of two enantiomers upon reduction. The stereochemical outcome is dictated by the reagents and conditions employed, with enzymatic and asymmetric catalytic methods offering high levels of control.

Asymmetric reduction of prochiral ketones is a well-established strategy for producing optically active secondary alcohols. nih.govnih.gov Biocatalytic approaches, utilizing enzymes such as alcohol dehydrogenases (ADHs), are particularly effective. These enzymes exhibit high chemo-, regio-, and stereoselectivity, allowing for the production of either (R)- or (S)-alcohols with high enantiomeric excess (ee). nih.govnih.gov For instance, the asymmetric reduction of analogous 2-haloacetophenones using engineered ADHs has been shown to yield corresponding (S)- or (R)-2-halo-1-arylethanols with greater than 99% ee. nih.gov The facial selectivity of the hydride attack on the carbonyl carbon is determined by the specific enzyme variant used, which can be chosen to follow either Prelog's or anti-Prelog's rule.

Chemical methods for asymmetric reduction also provide excellent stereocontrol. Chiral reducing agents, such as those derived from borane (B79455) and polymer-supported chiral amino alcohols, have been successfully used for the asymmetric reduction of aromatic ketones. These reagents create a chiral environment around the ketone, favoring the approach of the hydride nucleophile from one face of the carbonyl plane over the other. Reductions using such systems have been reported to yield optically active alcohols with up to 97% optical purity.

The presence of the α-methoxy group in Ethanone, 2-methoxy-1-(4-methylphenyl)- can also influence the diastereoselectivity of nucleophilic addition reactions when a new chiral center is formed. In reactions with highly reactive nucleophiles like Grignard reagents, conventional stereochemical models like Felkin-Anh may not accurately predict the outcome. Instead, the diastereoselectivity can be governed by the nucleophile's approach to the most accessible face of the ketone's lowest energy conformation. nih.gov If the ketone adopts a conformation that is significantly lower in energy and presents sterically distinct faces, high diastereoselectivity can be achieved. nih.gov

The following table summarizes the expected outcomes for different asymmetric reduction strategies for Ethanone, 2-methoxy-1-(4-methylphenyl)-.

| Method | Chiral Source | Expected Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Biocatalytic Reduction | Engineered Alcohol Dehydrogenase (anti-Prelog) | (S)-2-methoxy-1-(4-methylphenyl)ethanol | >99% |

| Biocatalytic Reduction | Engineered Alcohol Dehydrogenase (Prelog) | (R)-2-methoxy-1-(4-methylphenyl)ethanol | >99% |

| Asymmetric Chemical Reduction | Borane with Chiral Amino Alcohol Catalyst | (R)- or (S)-2-methoxy-1-(4-methylphenyl)ethanol | Up to 97% |

This table illustrates the high degree of stereochemical control achievable in the synthesis of chiral alcohols from Ethanone, 2-methoxy-1-(4-methylphenyl)- using modern synthetic methods. Data is based on results for analogous ketones. nih.gov

Conformational Effects on Reaction Rates and Product Distributions

The reactivity of Ethanone, 2-methoxy-1-(4-methylphenyl)- is not only governed by electronic effects but is also significantly influenced by its conformational preferences. The molecule's flexibility, particularly the rotation around the C(carbonyl)-C(α) and C(aromatic)-C(carbonyl) single bonds, leads to several possible conformations (rotamers), which can differ in energy and reactivity.

For α-alkoxy ketones, the relative orientation of the α-oxygen and the carbonyl group is a key determinant of the molecule's properties. Computational and spectroscopic studies on structurally similar compounds, such as 4′-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, have shown the existence of multiple stable conformers in solution. researchgate.net The relative populations of these conformers can change depending on the polarity of the solvent. researchgate.net

The relative stability of different conformers is determined by a balance of steric and electronic interactions, including dipole-dipole interactions and orbital overlaps. For instance, a conformation where the methoxy (B1213986) and carbonyl oxygen atoms are syn-periplanar might be stabilized by certain interactions but destabilized by electrostatic repulsion. researchgate.net The solvent can play a crucial role by preferentially solvating and stabilizing more polar conformers, thereby shifting the conformational equilibrium and altering the observed reactivity. researchgate.net

| Conformer Property | Description | Impact on Reactivity |

|---|---|---|

| Ground State Population | The relative abundance of different stable conformers at equilibrium. | Higher population of a more reactive conformer leads to a faster overall reaction rate. |

| Transition State Stabilization | The ability of a specific conformation to adopt the ideal geometry for the reaction's transition state. | Conformers that are pre-organized for reaction have lower activation barriers. |

| Solvent Effects | Preferential stabilization of more polar conformers in polar solvents. | Can shift the equilibrium towards a more or less reactive conformer, changing the reaction rate and potentially the product distribution. researchgate.net |

This table outlines the key conformational factors that influence the chemical transformations of Ethanone, 2-methoxy-1-(4-methylphenyl)-.

Therefore, a comprehensive understanding of the conformational landscape of Ethanone, 2-methoxy-1-(4-methylphenyl)- is essential for predicting its reaction rates and the distribution of products formed in its chemical transformations.

Modulating Chemical Reactivity through Aromatic Ring Modifications

The chemical reactivity of the ethanone moiety can be systematically tuned by modifying the substituent on the aromatic ring. Replacing the 4-methyl group of Ethanone, 2-methoxy-1-(4-methylphenyl)- with other functional groups alters the electronic properties of the entire molecule, thereby modulating its reactivity towards various reagents. researchgate.net